molecular formula C18H34O8 B14698696 Bis(2,3-dihydroxypropyl) dodecanedioate CAS No. 22357-14-8

Bis(2,3-dihydroxypropyl) dodecanedioate

Cat. No.: B14698696
CAS No.: 22357-14-8
M. Wt: 378.5 g/mol
InChI Key: ZYTVIGHPACNICM-UHFFFAOYSA-N
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Description

Bis(2,3-dihydroxypropyl) dodecanedioate: is a chemical compound with the molecular formula C18H34O8 It is an ester derived from dodecanedioic acid and 2,3-dihydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dihydroxypropyl) dodecanedioate typically involves the esterification of dodecanedioic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and quality of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3-dihydroxypropyl) dodecanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedioic acid derivatives, while reduction can produce diols .

Scientific Research Applications

Bis(2,3-dihydroxypropyl) dodecanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(2,3-dihydroxypropyl) dodecanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing dodecanedioic acid and 2,3-dihydroxypropyl alcohol, which may have distinct biological activities .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

22357-14-8

Molecular Formula

C18H34O8

Molecular Weight

378.5 g/mol

IUPAC Name

bis(2,3-dihydroxypropyl) dodecanedioate

InChI

InChI=1S/C18H34O8/c19-11-15(21)13-25-17(23)9-7-5-3-1-2-4-6-8-10-18(24)26-14-16(22)12-20/h15-16,19-22H,1-14H2

InChI Key

ZYTVIGHPACNICM-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)OCC(CO)O)CCCCC(=O)OCC(CO)O

Origin of Product

United States

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